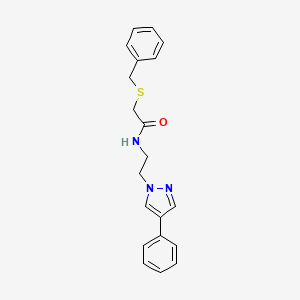

2-(benzylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a compound likely of interest due to its structural features that combine benzylthio, pyrazole, and acetamide functionalities. These features suggest potential for various chemical reactions and biological activities, considering the significance of its core structures in medicinal chemistry and materials science.

Synthesis Analysis

Synthesis of compounds closely related to 2-(benzylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide involves multiple steps, including cyclization, condensation, and functional group transformations. For instance, the reactivity of cyanoacetamide derivatives with various reagents leads to the formation of pyrazole, thiophene, and thiadiazole derivatives through reactions with active methylene compounds, elemental sulfur, and hydrazonyl chlorides (Khalil, Sayed, & Raslan, 2012).

Molecular Structure Analysis

The molecular structure of related compounds, including pyrazole-acetamide derivatives, has been characterized using techniques like IR, NMR, and X-ray crystallography. These studies reveal detailed information about the atomic arrangement, confirming the presence of specific functional groups and their spatial configuration (Chkirate et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives with various reagents can lead to a wide array of products. For example, reactions with phenyl isothiocyanate, active methylene reagents, and benzaldehyde yield thiole derivatives, polysubstituted thiophene derivatives, and phenylmethylidene derivatives, respectively. These reactions are indicative of the versatile chemistry that acetamide derivatives can undergo (Khalil, Sayed, & Raslan, 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds. For pyrazole-acetamide derivatives, single-crystal X-ray crystallography provides insights into the crystalline structure, revealing how molecular packing and intermolecular interactions, like hydrogen bonding, influence the compound's physical state and stability (Chkirate et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are defined by the compound's functional groups and molecular structure. Studies on related compounds show how specific substitutions and functional groups contribute to the chemical behavior, such as antioxidant activity and coordination with metals in complexes (Chkirate et al., 2019).

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Researchers have synthesized pyrazole-acetamide derivatives to construct novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized by spectroscopic methods and X-ray crystallography. The study highlights the effect of hydrogen bonding on the self-assembly process of these complexes, leading to the formation of supramolecular architectures. Additionally, the antioxidant activity of these ligands and their complexes has been evaluated, showing significant activity. This research opens avenues for the development of coordination compounds with potential applications in materials science and as antioxidants (Chkirate et al., 2019).

Synthesis and Bioactivity Studies

Another area of research involves the synthesis of novel acetamide derivatives and their assessment for various biological activities. For instance, novel 2-(1,2 benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides were synthesized and evaluated for their inhibition effects on selected bacteria and algae. One specific derivative achieved a high yield and showed good bioactivity against both targets, illustrating the potential of such compounds in bioactive studies and antimicrobial applications (Yu et al., 2020).

Antitumor Activity and Chemical Synthesis

Additionally, research has focused on the synthesis and evaluation of various heterocyclic compounds incorporating thiadiazole moieties for their potential insecticidal and antitumor activities. These compounds, derived from acetamide precursors, have been identified and characterized through a series of synthetic steps. Their bioactivity assessments against specific targets like the cotton leafworm and various cancer cell lines reveal the significant potential of acetamide derivatives in the development of new therapeutic agents (Fadda et al., 2017).

properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c24-20(16-25-15-17-7-3-1-4-8-17)21-11-12-23-14-19(13-22-23)18-9-5-2-6-10-18/h1-10,13-14H,11-12,15-16H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFQNEYTQDLCIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2485282.png)

![ethyl 4-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2485285.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2485287.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2485292.png)

![1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2485295.png)

![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2485296.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2485300.png)

![8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2485301.png)

![N-(2,2-dimethoxyethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2485303.png)